3-Bromo-2-chloro-6-(methylthio)pyridine
Overview
Description
“3-Bromo-2-chloro-6-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrClNS . It is a halogenated heterocycle and is considered an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-6-(methylthio)pyridine” can be represented by the SMILES stringClC1=C (Br)C=CC (C)=N1
. The molecular weight is 238.53 . Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-2-chloro-6-(methylthio)pyridine” are not detailed in the sources, similar compounds such as pinacol boronic esters have been studied. They can undergo catalytic protodeboronation utilizing a radical approach .Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-6-(methylthio)pyridine” is a solid at room temperature . Its molecular weight is 238.53 . More specific physical and chemical properties are not provided in the sources.Scientific Research Applications
Chemical Properties
“3-Bromo-2-chloro-6-(methylthio)pyridine” is a solid compound with a molecular weight of 238.54 . It has a CAS Number of 1809158-14-2 . The compound is typically stored at temperatures between 2-8°C .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . “3-Bromo-2-chloro-6-(methylthio)pyridine” could potentially be used as an intermediate in the synthesis of TFMP derivatives .
Agrochemical Applications
TFMP derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical and Veterinary Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Acetylenic Dipyridone
“3-Bromo-2-chloro-6-(methylthio)pyridine” may be used to synthesize acetylenic dipyridone .
Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine
This compound can also be used in the synthesis of 3-ethynyl-2-(phenylmethoxy)-pyridine .
Synthesis of Nemertelline
Another potential application is in the synthesis of nemertelline .
Synthesis of Ortho-Chlorodiheteroarylamine4 or 2-chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine
The compound can also be used in the synthesis of ortho-chlorodiheteroarylamine4 or 2-chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-chloro-6-methylsulfanylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDENRKBGCLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265947 | |
Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1809158-14-2 | |
Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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